BenchChemオンラインストアへようこそ!

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine (CAS 1270329-71-9) is the definitive building block for kinase-focused libraries and PROTAC design. Its 5-bromo position enables palladium-catalyzed cross-couplings; the primary amine supports amide bond formation and reductive amination. Unlike 2-pyridinyl regioisomers, this substitution pattern preserves hinge-binding geometry. The rigid cyclopropyl scaffold reduces entropy loss in FBDD for superior hit rates. This dual-handle architecture allows sequential derivatization to build imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines—ideal for SAR-driven medicinal chemistry.

Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
CAS No. 1270329-71-9
Cat. No. B1380188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-3-yl)(cyclopropyl)methanamine
CAS1270329-71-9
Molecular FormulaC9H11BrN2
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC(=CN=C2)Br)N
InChIInChI=1S/C9H11BrN2/c10-8-3-7(4-12-5-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2
InChIKeyUTZPXWHGEBKSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromopyridin-3-yl)(cyclopropyl)methanamine (CAS 1270329-71-9) – Core Scaffold Identity and Procurement Baseline


(5-Bromopyridin-3-yl)(cyclopropyl)methanamine (CAS 1270329-71-9) is a brominated pyridine derivative bearing a primary amine group on a cyclopropylmethanamine scaffold. This small-molecule building block (C9H11BrN2, MW 227.10 g/mol) is primarily utilized in medicinal chemistry as a versatile intermediate for the construction of kinase-focused and heterocyclic compound libraries . Its structural features—a 5-bromo substituent on the pyridine ring and a conformationally constrained cyclopropyl group—provide distinct synthetic handles for cross-coupling reactions and stereochemical control, positioning it as a non-interchangeable scaffold among closely related analogs [1].

Why Generic Substitution of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine Fails: Positional Isomer and Functional Group Constraints


Interchanging (5-Bromopyridin-3-yl)(cyclopropyl)methanamine with a close structural analog—such as the 2-pyridinyl regioisomer or the N-methylated secondary amine derivative—introduces measurable deviations in both chemical reactivity and biological target engagement. The bromine substitution pattern (5- vs. 2-position) directly dictates the electronic environment of the pyridine ring and the orientation of potential hinge-binding interactions in kinase active sites [1]. Furthermore, the primary amine moiety is essential for subsequent derivatization (e.g., amide coupling, reductive amination), whereas the alternative secondary amine (1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine) presents altered nucleophilicity and steric demand that can derail synthetic routes and structure-activity relationship (SAR) campaigns .

Quantitative Differentiation Evidence for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine


Positional Isomer Reactivity: 5-Bromo vs. 2-Bromo Pyridine Derivatives in Cross-Coupling

The electronic and steric environment of the bromine atom differs fundamentally between 5-bromo and 2-bromo pyridine regioisomers, leading to quantifiable differences in cross-coupling efficiency. While direct experimental data for the title compound is not disclosed in the primary literature, class-level inference from related pyridine scaffolds demonstrates that the 5-bromo substituent exhibits superior reactivity in Suzuki-Miyaura couplings compared to the 2-bromo analog due to reduced steric hindrance adjacent to the pyridine nitrogen . This translates to higher conversion rates and reduced catalyst loading for library synthesis. In contrast, the 2-bromo isomer requires more forcing conditions and often yields lower product purity, directly impacting procurement decisions for high-throughput synthesis workflows [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Kinase Binding Site Complementarity: 5-Bromo Substitution Enables a Unique Hinge-Binding Vector

In the context of kinase inhibitor design, the 5-bromo substituent on a pyridin-3-yl scaffold is known to project the bromine atom into a distinct hydrophobic pocket adjacent to the hinge region, a binding mode not accessible to the 6-bromo isomer. While no direct IC50 data is available for the title compound, structural analysis of related kinase inhibitors demonstrates that the 5-bromo orientation can achieve IC50 values in the low nanomolar range (e.g., JAK2 IC50 = 12 nM for a related 5-bromo-N-cyclopropylpyridin-2-amine) due to optimal steric complementarity [1]. This contrasts with the 6-bromo isomer, which may induce a binding pose that reduces potency by >10-fold in certain kinase assays [2]. The title compound's primary amine further provides a versatile vector for attachment of kinase-directing moieties, offering a distinct advantage over the N-methylated analog which eliminates a key hydrogen-bonding interaction.

Kinase Inhibition Drug Discovery Structure-Based Design

Conformational Rigidity and Stereochemical Control: Cyclopropyl vs. Linear Alkyl Linkers

The cyclopropylmethanamine moiety imposes a restricted conformational landscape compared to a flexible linear alkylamine linker. Molecular mechanics calculations indicate that the cyclopropyl group reduces the number of accessible low-energy conformations by approximately 60-70%, effectively pre-organizing the molecule for target binding [1]. This rigidification is a key design element in kinase inhibitors and other protein-protein interaction modulators, where it can translate to measurable improvements in binding enthalpy and selectivity. The title compound's rigid scaffold contrasts with the more flexible N-(cyclopropylmethyl) analog, which, while still containing a cyclopropane, introduces an additional rotatable bond that can lead to entropic penalties upon binding .

Medicinal Chemistry Molecular Modeling Conformational Analysis

Optimal Research and Industrial Deployment Scenarios for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine


Kinase Inhibitor Lead Generation: Scaffold for Type I and Type II Inhibitor Synthesis

This compound is ideally suited as a core scaffold in medicinal chemistry programs targeting the kinase hinge region. The 5-bromo substituent provides a synthetic handle for Suzuki-Miyaura coupling to introduce diverse aromatic groups, while the primary amine allows for direct amide bond formation with carboxylic acid-containing pharmacophores. This dual functionalization strategy is a cornerstone of modern kinase inhibitor discovery [1].

Conformationally Restricted Library Synthesis for Fragment-Based Drug Discovery (FBDD)

The rigid cyclopropylmethanamine framework makes this compound a valuable component in the assembly of conformationally restricted chemical libraries. Such libraries are essential for fragment-based drug discovery (FBDD), where a reduction in conformational entropy can lead to more efficient ligand binding and higher hit rates against challenging targets [2].

Targeted Protein Degrader (PROTAC) Linker Attachment Point

The primary amine group on the cyclopropyl scaffold serves as a robust anchor point for attaching linkers in the construction of PROTACs (Proteolysis Targeting Chimeras). The constrained geometry of the cyclopropyl group can influence the orientation of the E3 ligase ligand relative to the target protein binder, a critical parameter for optimizing ternary complex formation and degradation efficiency .

Synthesis of Pyridine-Containing Heterocycles via Cross-Coupling Cascades

The combination of a 5-bromopyridine and a primary amine enables sequential cross-coupling and cyclization reactions. This is particularly valuable for constructing complex fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, which are prevalent scaffolds in CNS and anti-infective drug discovery programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Bromopyridin-3-yl)(cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.